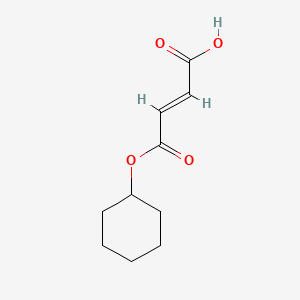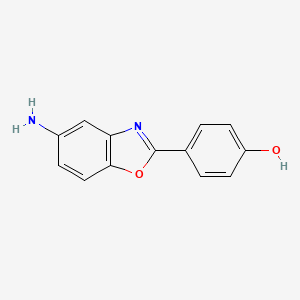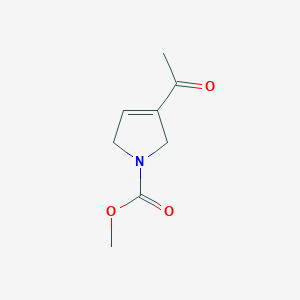
Ferric valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C5H9COONa→Fe(C5H9COO)3+3NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ferric valerate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.
Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.
Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.
Major Products Formed
Ferric Hydroxide: Formed during hydrolysis.
Iron(II) Valerate: Formed during reduction reactions.
Substituted Complexes: Formed during ligand substitution reactions.
科学的研究の応用
Ferric valerate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.
Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.
類似化合物との比較
Similar Compounds
Ferric Citrate: Used as a phosphate binder and iron supplement.
Ferric Ammonium Citrate: Used in medical imaging and as a food additive.
Ferric Pyrophosphate: Used in food fortification and as an iron supplement.
Uniqueness of Ferric Valerate
This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.
特性
分子式 |
C15H30FeO6 |
|---|---|
分子量 |
362.24 g/mol |
IUPAC名 |
iron;pentanoic acid |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
InChIキー |
NZDBOFDIRHVXFB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)




![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)





![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
